molecular formula C13H15N3OS B2774285 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 303064-08-6

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2774285
CAS No.: 303064-08-6
M. Wt: 261.34
InChI Key: YTQZTXRZVSKFOT-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-4-11(17)14-13-16-15-12(18-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQZTXRZVSKFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the intermediate 5-(4-methylphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanosine nucleotides. This inhibition can disrupt DNA replication and cell proliferation, making these compounds effective against cancer cells and certain viruses .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Uniqueness

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features a thiadiazole ring substituted at the 5-position with a 4-methylphenyl group and attached to a butanamide moiety. Its molecular formula is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of approximately 258.34 g/mol. The unique structure contributes to its reactivity and potential interactions with various biological targets.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Formation of the Thiadiazole Ring : Reacting hydrazine derivatives with carbon disulfide and halogenated compounds.
  • Substitution Reactions : Introducing the 4-methylphenyl group through electrophilic aromatic substitution.
  • Amidation : Reacting the thiadiazole derivative with butyric acid derivatives to form the final amide.

This synthetic pathway can be optimized for higher yields and purity using various techniques such as refluxing and solvent extraction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial10 µg/mL
Escherichia coliAntibacterial15 µg/mL
Candida albicansAntifungal20 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. The mechanism likely involves blocking the production of pro-inflammatory cytokines and mediators, which can be critical in treating chronic inflammatory diseases.

Anticancer Properties

This compound has also been evaluated for its anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

The anticancer mechanism appears to involve interference with DNA replication and repair processes, leading to increased apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against resistant strains of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cells : In a comparative study involving various thiadiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells when compared to other derivatives .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and increased reactive oxygen species (ROS) levels .

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